(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone
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Overview
Description
(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone is an organic compound with the molecular formula C11H12BrFN2O It is a derivative of piperazine, a heterocyclic amine, and contains both bromine and fluorine atoms on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone typically involves the reaction of 3-bromo-5-fluoroaniline with piperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of piperazine derivatives with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of (3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone
- (3-Bromo-5-chlorophenyl)(piperazin-1-yl)methanone
- (3-Bromo-5-methylphenyl)(piperazin-1-yl)methanone
Uniqueness
(3-Bromo-5-fluorophenyl)(piperazin-1-yl)methanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds that may only contain one halogen atom or different substituents.
Properties
Molecular Formula |
C11H12BrFN2O |
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Molecular Weight |
287.13 g/mol |
IUPAC Name |
(3-bromo-5-fluorophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H12BrFN2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |
InChI Key |
MUKGAUVXBOPJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
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